4-(3-Iodophenyl)-4H-1,2,4-triazole
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Overview
Description
4-(3-Iodophenyl)-4H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of an iodine atom on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Iodophenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-iodoaniline with formamide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper complexes are often employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(3-Iodophenyl)-4H-1,2,4-triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-(3-Iodophenyl)-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(3-Iodophenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The iodine atom on the phenyl ring can facilitate binding to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring can also interact with metal ions, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-4H-1,2,4-triazole
- 4-(4-Iodophenyl)-4H-1,2,4-triazole
- 4-(3-Bromophenyl)-4H-1,2,4-triazole
Uniqueness
The iodine atom can participate in various substitution and coupling reactions, making this compound a versatile building block for synthetic chemistry .
Properties
Molecular Formula |
C8H6IN3 |
---|---|
Molecular Weight |
271.06 g/mol |
IUPAC Name |
4-(3-iodophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C8H6IN3/c9-7-2-1-3-8(4-7)12-5-10-11-6-12/h1-6H |
InChI Key |
UJDAYTHTWLGETA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)N2C=NN=C2 |
Origin of Product |
United States |
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